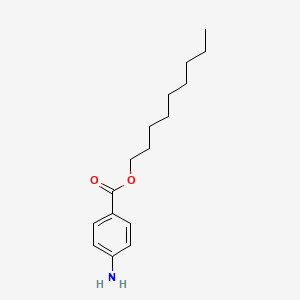

Nonyl 4-aminobenzoate

Description

Nonyl 4-aminobenzoate is an ester derivative of 4-aminobenzoic acid (PABA), where the carboxyl group is replaced by a nonyl (C₉H₁₉) alkyl chain via esterification. This compound is structurally related to other alkyl esters of 4-aminobenzoate, such as ethyl, butyl, and hexyl derivatives, which are widely used in industrial and pharmaceutical applications. This compound is hypothesized to exhibit properties influenced by its long alkyl chain, including altered solubility, bioavailability, and environmental persistence compared to shorter-chain analogues .

Properties

CAS No. |

37139-21-2 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

nonyl 4-aminobenzoate |

InChI |

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12H,2-8,13,17H2,1H3 |

InChI Key |

KKGIDNSPWHBLLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with nonanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Nonyl 4-aminobenzoate undergoes hydrolysis under acidic or basic conditions to regenerate para-aminobenzoic acid (PABA) and nonyl alcohol.

Mechanism :

-

Acidic hydrolysis : Protonation of the ester oxygen activates the carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of the ester oxygen generates a better leaving group, facilitating nucleophilic attack by hydroxide.

Conditions :

-

Catalyst : Acid (e.g., H₂SO₄) or base (e.g., NaOH).

-

Temperature : Elevated temperatures (e.g., reflux) to drive equilibrium toward products.

Nucleophilic Substitution and Condensation

The amine group (-NH₂) in this compound can participate in substitution reactions, while the ester group enables condensation with alcohols or amines.

Analytical and Monitoring Techniques

Research employs methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to track reaction progress and purity .

Thermal Stability and Degradation

This compound exhibits stability under standard conditions but may degrade under extreme heat or UV exposure. Degradation pathways could involve cleavage of the ester bond or oxidation of the amino group.

Scientific Research Applications

Nonyl 4-aminobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: this compound derivatives are explored for their local anesthetic properties.

Industry: It is used in the formulation of certain cosmetic products due to its potential skin-soothing effects.

Mechanism of Action

The mechanism of action of nonyl 4-aminobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a temporary loss of sensation in the targeted area.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The alkyl chain length significantly impacts physicochemical properties. For example:

- Ethyl 4-aminobenzoate (C₉H₁₁NO₂, MW 165.19 g/mol): Exhibits moderate solubility in polar solvents due to its short ethyl group .

- Butyl 4-aminobenzoate (C₁₁H₁₅NO₂, MW 193.24 g/mol): Increased hydrophobicity compared to ethyl, enhancing its use in polymer synthesis .

- Hexyl 4-aminobenzoate (C₁₃H₁₉NO₂, MW 221.30 g/mol): Demonstrates low aqueous solubility, making it suitable for lipid-based formulations .

- Nonyl 4-aminobenzoate (C₁₆H₂₅NO₂, estimated MW 263.38 g/mol): Predicted to have very low water solubility and high lipophilicity, ideal for sustained-release applications or hydrophobic matrices .

Table 1: Physicochemical Comparison of Alkyl 4-Aminobenzoates

Biodegradation and Environmental Impact

4-Aminobenzoate derivatives are often co-contaminants with nitroaromatics in polluted sites. Strains like Burkholderia cepacia PB4 and Ralstonia paucula SB4 can degrade both 4-nitrobenzoate and 4-aminobenzoate, though pathways differ:

- 4-Nitrobenzoate degradation: Proceeds via partial reduction to 4-hydroxylaminobenzoate, bypassing 4-aminobenzoate as an intermediate .

- 4-Aminobenzoate degradation: Involves mutase enzymes, producing dead-end metabolites like 3-hydroxy-4-aminobenzoate .

This compound’s environmental fate remains understudied, but its persistence is expected to exceed shorter-chain analogues due to reduced microbial accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.